![molecular formula C10H20ClFN2O2 B8190170 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B8190170.png)
6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride
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Overview
Description
6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride: is a chemical compound with the molecular formula C10H20ClFN2O2. It is a white solid with a molecular weight of 254.73 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride typically involves the reaction of 6-fluoro-1,4-diazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
6-Fluoro-[1,4]diazepane derivatives are of significant interest in the development of pharmaceuticals due to their potential biological activities.
Antidepressant and Anxiolytic Activities
Research indicates that diazepane derivatives can exhibit anxiolytic (anxiety-reducing) and antidepressant effects. The presence of the fluorine atom in the 6-position enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier.
- Case Study : A study evaluated various substituted diazepanes for their effects on serotonin receptors, demonstrating that compounds with fluorine substitutions exhibited increased receptor affinity and improved pharmacological profiles .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical reactions allows for the creation of diverse pharmaceutical agents.
- Case Study : In a multicomponent reaction study, 6-fluoro-[1,4]diazepane derivatives were utilized to synthesize novel tetrazole compounds, which have shown promise as anti-inflammatory agents .
Organic Synthesis Applications
The versatility of 6-fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride extends into organic synthesis, where it acts as an important building block.
Synthesis of Heterocycles
The compound can be employed in the synthesis of various heterocyclic compounds through cyclization reactions. The diazepane ring structure provides a scaffold for further functionalization.
- Example Reaction : The conversion of 6-fluoro-[1,4]diazepane to substituted piperazines has been demonstrated, showcasing its utility in generating complex molecular architectures .
Drug Development
The compound's unique structure allows it to be modified into various drug candidates targeting different therapeutic areas.
- Case Study : A patent describes the use of diazepane derivatives in creating new analgesic drugs, highlighting their potential in pain management therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The fluorine atom and diazepane ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1,4-Diazepane: A parent compound with similar structural features but lacking the fluorine and ester groups.
6-Fluoro-1,4-diazepane: A closely related compound with the fluorine atom but without the ester group.
tert-Butyl 1,4-diazepane-1-carboxylate: Similar ester functionality but without the fluorine atom.
Uniqueness: 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is unique due to the presence of both the fluorine atom and the ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is a synthetic compound that belongs to the class of diazepane derivatives. This compound is of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1261297-63-5
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1261297-63-5 |
Molecular Formula | C10H19FN2O2 |
Molecular Weight | 218.27 g/mol |
The biological activity of 6-Fluoro-[1,4]diazepane derivatives is primarily attributed to their interaction with various neurotransmitter systems. Research indicates that these compounds may act as modulators of the GABAergic system, which plays a crucial role in regulating neuronal excitability.
GABA Receptor Modulation
Diazepane derivatives are known to enhance the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This modulation can lead to anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects. The presence of a fluorine atom in the structure may enhance lipophilicity and receptor binding affinity.
Biological Activity Studies
Several studies have investigated the biological activities associated with 6-Fluoro-[1,4]diazepane derivatives:
- Anxiolytic Activity : A study demonstrated that compounds similar to 6-Fluoro-[1,4]diazepane showed significant anxiolytic effects in animal models. The mechanism was attributed to enhanced GABA receptor activation, leading to reduced anxiety-like behaviors in rodents.
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against various bacterial strains. This property is particularly relevant for compounds that can serve as scaffolds for developing new antimicrobial agents.
- Neuroprotective Effects : Initial findings suggest that these compounds may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: Anxiolytic Effects
A research study published in a peer-reviewed journal evaluated the anxiolytic properties of a series of diazepane derivatives, including 6-Fluoro-[1,4]diazepane. The study utilized the elevated plus maze test in mice to assess anxiety levels. Results indicated that higher doses significantly increased time spent in open arms compared to controls, suggesting anxiolytic effects.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of various diazepane derivatives against gram-positive and gram-negative bacteria. The results showed that certain modifications to the diazepane structure enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.
Properties
IUPAC Name |
tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13;/h8,12H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSZBHZPWPAPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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